molecular formula C16H16N2O2 B2887611 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole CAS No. 876901-13-2

1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole

Cat. No.: B2887611
CAS No.: 876901-13-2
M. Wt: 268.316
InChI Key: LWYBSHCAFHHJPZ-UHFFFAOYSA-N
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Description

1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with 3-methoxyphenoxyacetaldehyde. The reaction is carried out under mild conditions using an oxidizing agent such as sodium metabisulfite in a solvent mixture. The product is then purified through washing with hexane and water .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole stands out due to its unique 3-methoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-13-5-4-6-14(11-13)20-10-9-18-12-17-15-7-2-3-8-16(15)18/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYBSHCAFHHJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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